molecular formula C10H18O2 B2431834 7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol CAS No. 66674-81-5

7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol

Cat. No.: B2431834
CAS No.: 66674-81-5
M. Wt: 170.252
InChI Key: LTHDKLTZLLXHMT-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol is a bicyclic compound characterized by a unique structure that includes a hydroxymethyl group and a secondary alcohol. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigidity and conformational stability. These properties make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol can be achieved through several methods. One common approach involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is well-explored and allows for the efficient construction of the bicyclo[3.3.1]nonane core.

Another method involves the reaction of 4-oxahomoadamantan-5-one with hydrazine to form (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The secondary alcohol can be reduced to form hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the secondary alcohol can produce hydrocarbons.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into protein binding sites with high specificity, making it an effective ligand for various biological processes . The hydroxymethyl and secondary alcohol groups can participate in hydrogen bonding and other interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination provides a balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-6-9-2-7-1-8(3-9)5-10(12)4-7/h7-12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHDKLTZLLXHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CC(C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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